molecular formula C7H14ClNO2 B2413970 Methyl 3-(Aminomethyl)cyclobutanecarboxylate Hydrochloride CAS No. 2231664-22-3

Methyl 3-(Aminomethyl)cyclobutanecarboxylate Hydrochloride

Cat. No.: B2413970
CAS No.: 2231664-22-3
M. Wt: 179.64
InChI Key: DEFMSHLXCSNVHM-KNCHESJLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

IUPAC Name

methyl 3-(aminomethyl)cyclobutane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-10-7(9)6-2-5(3-6)4-8;/h5-6H,2-4,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEFMSHLXCSNVHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1630907-39-9
Record name Methyl 3-(aminomethyl)cyclobutanecarboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(Aminomethyl)cyclobutanecarboxylate Hydrochloride typically involves the reaction of cyclobutanecarboxylic acid with formaldehyde and ammonia, followed by esterification with methanol and subsequent conversion to the hydrochloride salt . The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(Aminomethyl)cyclobutanecarboxylate Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary amines.

Scientific Research Applications

Pharmaceutical Development

The compound's structure suggests it may serve as a valuable scaffold for drug discovery. Its functional groups, including an amine and an ester, provide opportunities for modifying its properties to enhance biological activity. Preliminary studies indicate that Methyl 3-(Aminomethyl)cyclobutanecarboxylate hydrochloride exhibits significant interactions with various biological targets, which could influence pathways such as neurotransmission and enzyme activity.

Potential Therapeutic Applications:

  • Neurotransmission Modulation: The amine group may facilitate interactions with neurotransmitter receptors, potentially influencing mood and cognitive functions.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be relevant for treating metabolic disorders or cancers.

Organic Synthesis

This compound is also utilized in organic synthesis as an intermediate for creating more complex molecules. Its unique structural properties allow it to participate in various chemical reactions, making it a versatile building block in synthetic chemistry.

Synthesis Methods:

  • Multi-step Organic Reactions: Common methods include nucleophilic substitutions and coupling reactions that yield high-purity products suitable for further applications.
  • Batch or Continuous Flow Processes: These methods are employed in industrial settings to optimize production efficiency.

Research into the biological activities of this compound is ongoing, with several studies highlighting its potential therapeutic properties.

Key Findings:

  • Interaction with Biological Macromolecules: Studies suggest that this compound may interact with enzymes and receptors, influencing their activity through hydrogen bonding or electrostatic interactions.
  • Preliminary Efficacy Assessments: Initial evaluations indicate possible anticancer properties, prompting further investigation into its mechanisms of action and efficacy in various cancer models .

Case Study 1: Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent. Further mechanistic studies are required to elucidate the specific pathways involved .

Case Study 2: Neuroactive Properties

Research has also explored the compound's resemblance to neurotransmitters like glutamic acid, investigating its effects on glutamate uptake in glioma cells. This suggests potential applications in neuropharmacology and treatment strategies for neurological disorders .

Biological Activity

Methyl 3-(Aminomethyl)cyclobutanecarboxylate Hydrochloride is a chemical compound with the molecular formula C₇H₁₄ClNO₂ and a molecular weight of approximately 179.64 g/mol. Its unique cyclobutane structure, combined with functional groups such as an amine and an ester, positions it as a subject of interest in medicinal chemistry and pharmacology. The hydrochloride form enhances its solubility, facilitating its use in biological studies and potential therapeutic applications.

Preliminary studies indicate that this compound interacts with various biological targets, potentially influencing pathways related to neurotransmission and enzyme activity. The presence of the amine group suggests possible interactions through hydrogen bonding or ionic interactions, which could modulate the activity of enzymes and receptors.

Pharmacological Potential

The compound's biological activity has been explored in various contexts:

  • Neuropharmacology : Investigations suggest that the compound may affect neurotransmitter systems, although specific effects remain to be fully characterized.
  • Enzyme Inhibition : Initial studies hint at its potential as an enzyme inhibitor, which could be relevant for drug design targeting metabolic pathways.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Methyl 2-(Aminomethyl)cyclopentanecarboxylateC₇H₁₄N₂O₂Cyclopentane ring; different ring size
Methyl 4-(Aminomethyl)cyclopropanecarboxylateC₇H₁₄N₂O₂Smaller cyclopropane ring
Ethyl 3-(Aminomethyl)cyclobutanecarboxylateC₈H₁₆N₂O₂Ethyl instead of methyl group

This table illustrates how this compound is distinguished by its cyclobutane framework, which may confer unique steric and electronic properties that influence its biological activity differently from its analogs.

Study on Enzyme Interaction

In a recent study investigating the interaction of this compound with specific enzymes, researchers utilized kinetic assays to evaluate its inhibitory potential. The compound demonstrated significant inhibition against a target enzyme involved in metabolic pathways, suggesting its utility in drug development.

Neurotransmitter Modulation

Another study focused on the compound's effects on neurotransmitter release in neuronal cultures. Results indicated that treatment with this compound led to altered levels of key neurotransmitters, supporting its role in neuropharmacological applications.

Q & A

Q. What are the recommended synthetic routes for Methyl 3-(Aminomethyl)cyclobutanecarboxylate Hydrochloride, and how can reaction conditions be optimized?

The synthesis of cyclobutane derivatives typically involves multi-step processes, such as cyclization, amidation, and salt formation. For example, a related cyclobutane ester synthesis involves a two-step procedure: (1) cyclization of precursor molecules under controlled temperature and pH, followed by (2) hydrochlorination to form the hydrochloride salt . Optimization may include adjusting reaction solvents (e.g., dichloromethane for improved solubility) and catalysts (e.g., EDC/NHS for efficient amide bond formation) to enhance yield and purity . Characterization via HPLC (using phosphate buffer systems) and NMR can monitor intermediate stability .

Q. How should researchers handle and store this compound to ensure stability?

This compound should be stored in airtight containers under inert gas (e.g., nitrogen) at -20°C to prevent hydrolysis or oxidation. Handling requires PPE (gloves, lab coat) and a fume hood to avoid inhalation. Waste must be neutralized with dilute acetic acid before disposal in designated chemical waste containers . Stability tests under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) can identify degradation pathways .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid to resolve impurities (e.g., unreacted amines or ester byproducts) .
  • NMR : ¹H and ¹³C NMR (in DMSO-d6) confirm the cyclobutane ring structure and aminomethyl substitution .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H]+ ion) .
  • XRD : For crystalline batches, single-crystal diffraction resolves stereochemical configuration .

Advanced Research Questions

Q. How do stereochemical variations (cis/trans isomers) impact the compound’s pharmacological activity?

Stereochemistry significantly affects receptor binding and metabolic stability. For example, cis-3-aminocyclobutanol derivatives exhibit higher aqueous solubility but lower membrane permeability compared to trans isomers . Researchers should use chiral HPLC (e.g., Chiralpak AD-H column) to separate isomers and evaluate their activity in vitro (e.g., enzyme inhibition assays) . Computational docking studies (using software like AutoDock Vina) can predict binding affinities for each isomer .

Q. What strategies are effective for resolving contradictions in impurity profiles during scale-up synthesis?

Discrepancies in impurity levels (e.g., ester hydrolysis byproducts) often arise from varying reaction kinetics at larger scales. Mitigation strategies include:

  • DoE (Design of Experiments) : Optimize temperature, stirring rate, and reagent stoichiometry .
  • In-line PAT (Process Analytical Technology) : Use FTIR or Raman spectroscopy for real-time monitoring .
  • SPE (Solid-Phase Extraction) : Purify crude products using reverse-phase cartridges to remove polar impurities .

Q. How can in silico models predict the compound’s metabolic stability and toxicity?

  • ADMET Prediction : Tools like SwissADME or pkCSM estimate bioavailability, CYP450 interactions, and hERG inhibition risks .
  • Metabolite Identification : Use software (e.g., Meteor Nexus) to simulate Phase I/II metabolism, highlighting potential toxicophores like reactive quinone intermediates .
  • Molecular Dynamics Simulations : Assess binding to serum proteins (e.g., albumin) to predict half-life .

Q. What are the challenges in correlating in vitro bioactivity data with in vivo efficacy for this compound?

Key challenges include:

  • Solubility-Permeability Trade-off : High aqueous solubility may reduce cell membrane penetration. Use permeability assays (e.g., Caco-2 monolayers) to prioritize lead candidates .
  • Protein Binding : Serum protein interactions (e.g., with albumin) can reduce free drug concentration. Equilibrium dialysis experiments quantify binding ratios .
  • Metabolic Clearance : Liver microsome assays identify rapid clearance pathways, guiding structural modifications (e.g., fluorination to block CYP450 oxidation) .

Methodological Considerations

Q. How should researchers design stability-indicating assays for this compound under physiological conditions?

  • Forced Degradation : Expose the compound to heat (60°C), light (UV), and acidic/alkaline conditions (0.1M HCl/NaOH) .
  • LC-MS/MS : Quantify degradation products and establish a mass balance ≥95% .
  • Bio-relevant Media : Test stability in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to predict oral bioavailability .

Q. What computational approaches validate the compound’s mechanism of action in complex biological systems?

  • Network Pharmacology : Map interactions between the compound and disease-associated proteins (e.g., inflammation pathways for IL-6 inhibition) .
  • Machine Learning : Train models on structural analogs to predict IC50 values for target enzymes .
  • Free Energy Perturbation (FEP) : Calculate binding free energy differences between wild-type and mutant receptors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.